molecular formula C13H14F3NO B256986 N-cyclopentyl-2-(trifluoromethyl)benzamide

N-cyclopentyl-2-(trifluoromethyl)benzamide

Cat. No. B256986
M. Wt: 257.25 g/mol
InChI Key: NKCZDLGUZNNYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(trifluoromethyl)benzamide, also known as CTB or CTB-001, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. CTB-001 is a derivative of benzamide and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

N-cyclopentyl-2-(trifluoromethyl)benzamide-001 acts as a positive allosteric modulator of the dopamine D1 receptor, which enhances the receptor's activity. This leads to an increase in the release of dopamine, a neurotransmitter that is involved in several important physiological processes, including reward, motivation, and movement. The enhancement of dopamine activity by N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has been shown to improve cognitive function and memory retention in animal models.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has been shown to have several biochemical and physiological effects, including an increase in dopamine release, enhanced cognitive function and memory retention, and improved locomotor activity. N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has also been shown to have a favorable safety profile, with no significant adverse effects reported in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-(trifluoromethyl)benzamide-001 is its unique chemical structure, which makes it a promising candidate for further research in various fields, including neuroscience, pharmacology, and drug development. N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has also been shown to have a favorable safety profile, making it suitable for use in animal models. However, one of the limitations of N-cyclopentyl-2-(trifluoromethyl)benzamide-001 is its limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(trifluoromethyl)benzamide-001, including further studies on its mechanism of action, its potential applications in drug development, and its effects on other neurotransmitter systems. N-cyclopentyl-2-(trifluoromethyl)benzamide-001 may also be studied in combination with other compounds to enhance its effects or to target multiple neurotransmitter systems simultaneously. Additionally, the development of new synthesis methods for N-cyclopentyl-2-(trifluoromethyl)benzamide-001 may increase its availability and facilitate further research.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(trifluoromethyl)benzamide-001 involves several steps, including the reaction of 2-(trifluoromethyl)benzoic acid with cyclopentylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with ammonia to produce N-cyclopentyl-2-(trifluoromethyl)benzamide-001. The synthesis of N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of the dopamine D1 receptor, which is involved in several neurological disorders, including Parkinson's disease and schizophrenia. N-cyclopentyl-2-(trifluoromethyl)benzamide-001 has also been shown to enhance cognitive function and memory retention in animal models, making it a promising candidate for the development of cognitive enhancers.

properties

Product Name

N-cyclopentyl-2-(trifluoromethyl)benzamide

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

N-cyclopentyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-3-7-10(11)12(18)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,17,18)

InChI Key

NKCZDLGUZNNYOD-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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